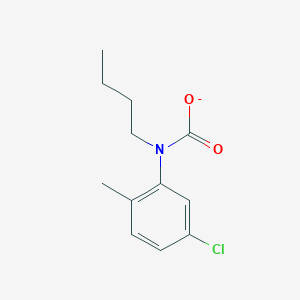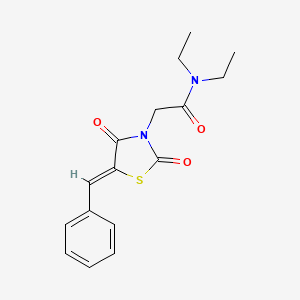
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) is an organic compound with the molecular formula C12H16ClNO2. It is a derivative of carbamic acid, where the hydrogen atom is replaced by a butyl group and the phenyl ring is substituted with a chlorine atom at the 5th position and a methyl group at the 2nd position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with butanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be represented as follows:
5-chloro-2-methylphenyl isocyanate+butanol→Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. The process is typically carried out in a controlled environment to ensure the purity of the final product. The use of high-purity reagents and solvents is essential to achieve the desired quality.
化学反应分析
Types of Reactions
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and other oxidation products.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbamates and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals.
作用机制
The mechanism of action of carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes, resulting in the desired biological effects.
相似化合物的比较
Similar Compounds
- Carbamic acid, (5-chloro-2-methylphenyl)-, methyl ester
- Carbamic acid, (5-chloro-2-methylphenyl)-, ethyl ester
- Carbamic acid, (5-chloro-2-methylphenyl)-, propyl ester
Uniqueness
Carbamic acid, (5-chloro-2-methylphenyl)-, butyl ester(9CI) is unique due to its specific substitution pattern and the presence of the butyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C12H15ClNO2- |
|---|---|
分子量 |
240.70 g/mol |
IUPAC 名称 |
N-butyl-N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-4-7-14(12(15)16)11-8-10(13)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)/p-1 |
InChI 键 |
JPZCOICHDRKSBX-UHFFFAOYSA-M |
规范 SMILES |
CCCCN(C1=C(C=CC(=C1)Cl)C)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Ethoxyphenyl)-3-[(4-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12136438.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-2-(3-methylphenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12136453.png)

![5-(4-Tert-butylphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136456.png)
![ethyl (6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B12136461.png)



![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)-5-[3-(3-methylbutoxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12136485.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(pyridin-3-yl)pyrrolidine-2,3-dione](/img/structure/B12136489.png)

![(2Z)-2-(3-bromobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136512.png)
![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B12136518.png)
